molecular formula C10H7F6IO B8487255 1,1,1,3,3,3-Hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol CAS No. 65653-64-7

1,1,1,3,3,3-Hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol

Cat. No.: B8487255
CAS No.: 65653-64-7
M. Wt: 384.06 g/mol
InChI Key: DNKNDMYHQBSXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,3,3,3-Hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol is a useful research compound. Its molecular formula is C10H7F6IO and its molecular weight is 384.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

65653-64-7

Molecular Formula

C10H7F6IO

Molecular Weight

384.06 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(2-iodo-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H7F6IO/c1-5-2-3-7(17)6(4-5)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3

InChI Key

DNKNDMYHQBSXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)I)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To compound 1 (2 g, 7.32 mmol) in suspension in distilled water (20 mL) cooled in a ice-bath was added sulfuric acid (0.5 mL). Sodium nitrite (505 mg, 7.32 mmol) dissolved in water (2.5 mL) was added dropwise and another 0.5 mL sulfuric acid was added. The mixture was stirred at 0° C. until complete dissolution of the suspension (ca 30 min). The solution was added dropwise over 30 min to ice cooled potassium iodide (1.46 g, 8.78 mmol) dissolved in distilled water (5 mL). The reaction mixture when then heated at 80° C. until nitrogen formation stops (ca 30 min). After return to room temperature, the red suspension was filtered, washed with water and dissolved in diethylether (50 mL). It was washed with water (20 mL) and 1N hydrochloric acid (20 mL). The organic layer was dried over sodium sulfate and concentrated under vacuum. The residue was chromatographied on a silica gel column with heptane/chloroform (1/1) as eluent to give 1.98 g (5.16 mmol, 71% yield) of a yellow oil which solidifies at 4° C. over night.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
505 mg
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
1.46 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
71%

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